4-(1-Phenylpropyl)cyclohex-2-en-1-one
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Overview
Description
4-(1-Phenylpropyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O. It is a derivative of cyclohexenone, featuring a phenylpropyl group attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone with 1-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenylpropyl-substituted cyclohexanone derivatives. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(1-Phenylpropyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Phenylpropyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog of 4-(1-Phenylpropyl)cyclohex-2-en-1-one, lacking the phenylpropyl group.
Phenylpropylcyclohexanone: A related compound with a fully saturated cyclohexane ring.
Phenylpropylcyclohexanol: A reduced form of the compound, featuring an alcohol group instead of a ketone.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropyl group enhances its interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
63574-57-2 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(1-phenylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-8,10,13,15H,2,9,11H2,1H3 |
InChI Key |
ANDFZHSRYZYDSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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